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Compound of Interest

Compound Name: Sodium sulfate decahydrate

Cat. No.: B1196930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of sodium sulfate
decahydrate (Na2S0Oa4-10H20), commonly known as Glauber's salt or mirabilite. The document
summarizes key crystallographic data, details experimental protocols for its characterization,
and presents visual representations of its phase behavior and the workflow for its structural
analysis.

Introduction

Sodium sulfate decahydrate is an inorganic compound with significant applications in the
chemical industry, and it also serves as a model system for studying salt hydration and phase
transitions.[1] Its crystal structure is characterized by a complex arrangement of sodium ions,
sulfate ions, and water molecules, held together by a network of ionic bonds and hydrogen
bonds.[1] Understanding this structure at the atomic level is crucial for controlling its physical
and chemical properties in various applications.

The crystals of sodium sulfate decahydrate are composed of [Na(OHz)s]* ions which exhibit
an octahedral molecular geometry. These octahedra share edges, with eight of the ten water
molecules being bonded to the sodium ions. The remaining two water molecules are interstitial
and are hydrogen-bonded to the sulfate ions.[1] The Na-O distances are approximately 240
pm.[1] A notable characteristic of crystalline sodium sulfate decahydrate is its measurable
residual entropy at absolute zero, which is attributed to the rapid distribution of water molecules
compared to other hydrates.[1]
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Crystallographic Data

The crystal structure of sodium sulfate decahydrate has been determined with high precision
using single-crystal X-ray and neutron diffraction techniques. The crystallographic data from
key studies are summarized in the tables below.

Table 1: Unit Cell Parameters for Sodium Sulfate Decahydrate

- Ruben et al, (1961) Levy & Lisensky Brand et al. (2009)
(1978) (at 300 K)

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2i/c C2/c P2i/c

a(R) 11.51 11.8850 11.51472(6)

b (A) 10.38 10.6540 10.36495(6)

c (A) 12.83 12.2060 12.84651(7)

B () 107.75 106.623 107.7543(1)

Cell Volume (A3) 1459.88 1480.97 1460.20(1)

z 4 4 4

Table 2: Atomic Coordinates for Sodium Sulfate Decahydrate

The following atomic coordinates are derived from the Crystallography Open Database (COD)
entry 4124677, based on the study by Ruben et al. (1961).
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Atom X y z

Nal 0.1833 0.0903 0.1139
Na2 0.5000 0.5000 0.0000
S1 0.1250 0.4139 0.3556
o1 0.0125 0.3472 0.3028
02 0.2222 0.3472 0.3028
o3 0.1389 0.5528 0.3194
04 0.1250 0.4028 0.4694
05 (H20) 0.3472 0.1889 0.1611
06 (H20) 0.0139 0.1889 0.1611
07 (H20) 0.1806 -0.0806 0.0222
08 (H20) 0.1806 0.2611 0.2500
09 (H20) 0.3889 0.4194 0.0528
010 (H20) 0.3889 -0.0972 0.0528

Experimental Protocols

The determination of the crystal structure of sodium sulfate decahydrate involves several key
experimental steps, from crystal growth to data analysis.

3.1. Single Crystal Growth

Single crystals of sodium sulfate decahydrate suitable for diffraction studies are typically
grown by slow evaporation of a saturated aqueous solution at room temperature.

e Procedure:

o Prepare a saturated solution of anhydrous sodium sulfate (NazSOa) in deionized water at
a temperature slightly above room temperature to ensure complete dissolution.
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o Filter the solution to remove any undissolved particles.

o Transfer the clear solution to a clean crystallizing dish and cover it loosely to allow for slow
evaporation.

o Allow the solution to stand undisturbed at a constant room temperature.

o Colorless, monoclinic crystals of sodium sulfate decahydrate will form over a period of
several days.

o Select a well-formed single crystal of appropriate size (typically 0.1-0.5 mm) for diffraction
analysis.

3.2. Single-Crystal Diffraction Analysis (X-ray and Neutron)

Both X-ray and neutron diffraction are powerful techniques for elucidating the crystal structure.
While X-ray diffraction is more common and accessible, neutron diffraction provides more
accurate positions of the hydrogen atoms due to its sensitivity to lighter elements.

e 3.2.1. Crystal Mounting:

o Carefully select a single crystal and mount it on a goniometer head using a suitable
adhesive or in a capillary tube to prevent dehydration.

o For neutron diffraction studies, deuterated samples (Na=S04-10D20) are often used to
reduce the high incoherent scattering from hydrogen atoms.

e 3.2.2. Data Collection:

o The mounted crystal is placed on a diffractometer.

o For X-ray diffraction, a monochromatic X-ray beam (e.g., Cu Ka or Mo Ka radiation) is
directed at the crystal.

o For neutron diffraction, a beam of thermal neutrons is used.

o The crystal is rotated, and the diffraction pattern is recorded on a detector as a series of
reflections at different angles.
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o Data is typically collected at a controlled temperature, often cooled with a nitrogen stream,
to reduce thermal vibrations and improve data quality.

e 3.2.3. Structure Solution and Refinement:

o The collected diffraction data is processed to determine the unit cell dimensions and space
group.

o The positions of the atoms in the asymmetric unit are determined using direct methods or
Patterson methods.

o The structural model is then refined using least-squares methods to obtain the best fit
between the observed and calculated diffraction intensities. This process yields precise
atomic coordinates, bond lengths, and bond angles.

Visualizations

4.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a
hydrated salt like sodium sulfate decahydrate.
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Experimental workflow for crystal structure determination.
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4.2. Phase Transitions of Sodium Sulfate Hydrates

Sodium sulfate exhibits a complex phase behavior depending on temperature and water
activity (relative humidity or concentration). The following diagram illustrates the relationships

between the anhydrous form (thenardite), the decahydrate form (mirabilite), and the aqueous
solution.
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Phase transitions of sodium sulfate hydrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of Sodium
Sulfate Decahydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196930#crystal-structure-analysis-of-sodium-
sulfate-decahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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